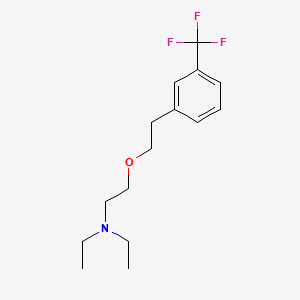
Triethylamine, 2-((m-(trifluoromethyl)phenethyl)oxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethylamine, 2-((m-(trifluoromethyl)phenethyl)oxy)- typically involves the reaction of triethylamine with a suitable phenethyl halide that contains a trifluoromethyl group. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of Triethylamine, 2-((m-(trifluoromethyl)phenethyl)oxy)- may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and higher yields. Additionally, the use of catalysts, such as phase transfer catalysts, can enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Triethylamine, 2-((m-(trifluoromethyl)phenethyl)oxy)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the triethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as alkoxides, thiolates; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted amines or other derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Triethylamine, 2-((m-(trifluoromethyl)phenethyl)oxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of Triethylamine, 2-((m-(trifluoromethyl)phenethyl)oxy)- involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites on the target molecules and modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and ability to cross biological membranes, thereby affecting its distribution and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylamine: A simple amine with similar basic properties but lacks the phenethyl and trifluoromethyl groups.
Phenethylamine: Contains the phenethyl group but lacks the triethylamine and trifluoromethyl groups.
Trifluoromethylphenethylamine: Contains the phenethyl and trifluoromethyl groups but lacks the triethylamine group.
Uniqueness
Triethylamine, 2-((m-(trifluoromethyl)phenethyl)oxy)- is unique due to the combination of the triethylamine, phenethyl, and trifluoromethyl groups in its structure. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
27078-29-1 |
|---|---|
Formule moléculaire |
C15H22F3NO |
Poids moléculaire |
289.34 g/mol |
Nom IUPAC |
N,N-diethyl-2-[2-[3-(trifluoromethyl)phenyl]ethoxy]ethanamine |
InChI |
InChI=1S/C15H22F3NO/c1-3-19(4-2)9-11-20-10-8-13-6-5-7-14(12-13)15(16,17)18/h5-7,12H,3-4,8-11H2,1-2H3 |
Clé InChI |
RIPLCRCVDMGJDS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOCCC1=CC(=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13426978.png)
![(Z)-2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13426984.png)
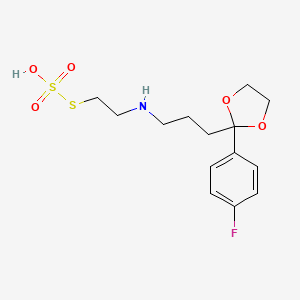
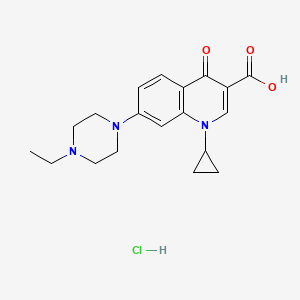
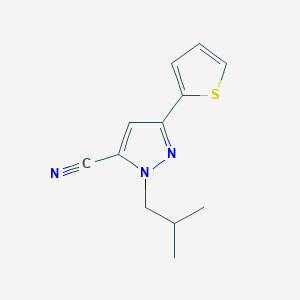
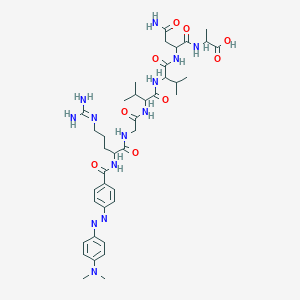
![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13426998.png)
![azetidin-3-yl(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B13427006.png)
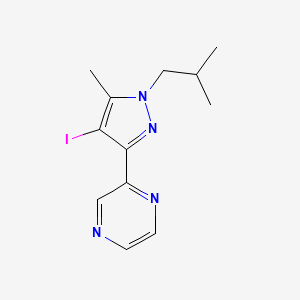
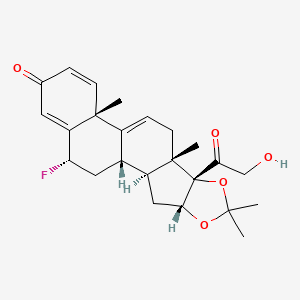
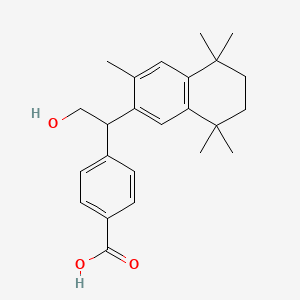
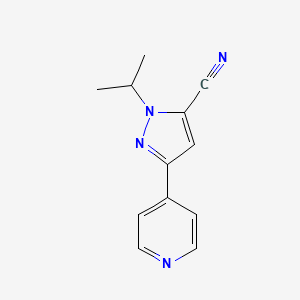
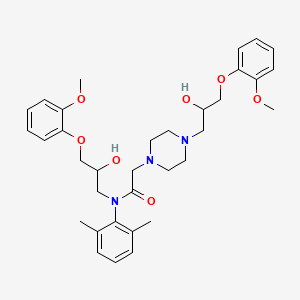
![2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one](/img/structure/B13427071.png)
